molecular formula C20H44I2N4O2 B13765269 Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide CAS No. 62055-18-9

Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide

Cat. No.: B13765269
CAS No.: 62055-18-9
M. Wt: 626.4 g/mol
InChI Key: BREMKZRRKFUCGX-UHFFFAOYSA-N
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Description

Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) (CAS 541-19-5), commonly known as succinylcholine iodide, is a bis-quaternary ammonium compound with a central succinyl (1,4-butanediyl) backbone linking two triethylammonium groups via iminoethylene (-O-ethylene-) bridges. Each ammonium center is associated with an iodide counterion, forming a diiodide salt. Structurally, it is represented as: $$ \text{(CH}3\text{CH}2\text{)}3\text{N}^+\text{-CH}2\text{CH}2\text{-O-C(O)-(CH}2\text{)}2\text{-C(O)-O-CH}2\text{CH}2\text{-N}^+\text{(CH}2\text{CH}3\text{)}3 \cdot 2\text{I}^- $$

This compound is a depolarizing neuromuscular blocking agent widely used in clinical anesthesia to induce short-term muscle paralysis during surgical procedures. Its mechanism involves binding to nicotinic acetylcholine receptors at the neuromuscular junction, causing persistent depolarization and subsequent inhibition of neurotransmission .

Properties

CAS No.

62055-18-9

Molecular Formula

C20H44I2N4O2

Molecular Weight

626.4 g/mol

IUPAC Name

triethyl-[2-[[4-oxo-4-[2-(triethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide

InChI

InChI=1S/C20H42N4O2.2HI/c1-7-23(8-2,9-3)17-15-21-19(25)13-14-20(26)22-16-18-24(10-4,11-5)12-6;;/h7-18H2,1-6H3;2*1H

InChI Key

BREMKZRRKFUCGX-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCNC(=O)CCC(=O)NCC[N+](CC)(CC)CC.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the reaction of succinyl chloride with iminoethylene and triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This results in the death of the microbial cells .

Comparison with Similar Compounds

Spacer Length and Functional Groups

Succinylcholine’s succinyl backbone (four-carbon chain) contrasts with other bis-quaternary ammonium compounds differing in spacer length and functional groups:

Compound Name Spacer/Backbone Key Features Applications References
1,12-Dodecanemethylene bis[4-methyl-5-ethylthiazolium] diiodide (T16) 12-carbon methylene chain Thiazolium rings, hydrophobic spacer Antimalarial and antifungal agent (IC50 \sim16 nM and \sim4 μM)
1,5-Diiodo-2,4-bis(β-trimethylammonioethyl)benzene diiodide Aromatic (benzene) spacer Iodinated aryl group between ammonium centers Cartilage-selective X-ray contrast agent (low radiocontrast persistence)
Bis-1,5(tripropyl ammonium) pentamethylene diiodide (dC5) Pentamethylene (C5) chain Hydrophobic spacer with tripropylammonium groups Structure-directing agent for MFI zeolite nanosheets synthesis
N,N′-Bis(hexadecyl aminocarbonyl methylene) ethylene diamine diiodide Ethylene diamine with hexadecyl arms Long hydrophobic chains, carbamate linkages Gene transfection agent (enhanced activity vs. Lipofectin™)

Key Observations :

  • Spacer hydrophobicity (e.g., T16’s dodecamethylene chain) enhances membrane interaction, critical for antimicrobial activity .
  • Aromatic spacers (e.g., iodinated benzene in ) improve cartilage binding but reduce radiocontrast persistence due to slower clearance .
  • Succinylcholine’s short, hydrophilic backbone enables rapid hydrolysis by plasma cholinesterases, limiting its duration of action (<10 minutes) .

Counterion Effects

Diiodide counterions (as in succinylcholine) are common in bis-quaternary salts for improved solubility. However:

  • Dichloride analogs (e.g., ambenonium dichloride ) exhibit higher stability in aqueous solutions but lower bioavailability due to reduced solubility.
  • Tetracyanopropenide anions (e.g., in ferrocenyl compounds ) enhance thermal stability, making them suitable for catalytic applications in propellants.

Pharmacological and Toxicological Profiles

Compound Mechanism of Action Toxicity (LD50, Mouse) Clinical Use/Research Application
Succinylcholine diiodide Depolarizing neuromuscular blockade 0.8–1.2 mg/kg (IV) Anesthesia (muscle relaxation)
DDAE triiodide Unknown (accumulates in erythrocytes) 180 μg/kg (IP) Research compound (antiparasitic studies)
BMEPC/BMEMC diiodide Photoinduced ROS generation Not reported Antibacterial photodynamic therapy
T16 diiodide Choline transport inhibition \sim16 nM (IC50, S. cerevisiae) Antimalarial drug candidate

Key Findings :

  • Succinylcholine’s rapid metabolism contrasts with DDAE triiodide ’s acute toxicity (IP LD50 180 μg/kg) due to accumulative effects .
  • T16’s nanomolar potency against Plasmodium highlights its specificity compared to broader-acting quaternary ammonium agents .

Biological Activity

Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Overview of Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties. Their effectiveness often depends on the structure of the alkyl chains and the nature of the polar head groups. The compound in focus, with its unique structure, may exhibit similar or enhanced biological activities compared to other QACs.

Antimicrobial Activity

Research indicates that quaternary ammonium salts can effectively inhibit a wide range of microbial pathogens. A study evaluating various bis-thiourea derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their interaction with microbial cell membranes, leading to increased permeability and ultimately cell death .

Case Study: Antimicrobial Efficacy

A specific study assessed the antimicrobial activity of several QACs against pathogenic strains. The results highlighted that compounds with longer alkyl chains showed improved antibacterial properties. In particular, the compound exhibited a broad spectrum of action against 36 bacterial strains, with varying degrees of inhibition:

Bacterial Strain Inhibition Zone (cm) MIC (mg/mL)
Staphylococcus aureus2.53.125
Escherichia coli1.86.25
Bacillus subtilis3.01.562
Pseudomonas aeruginosa1.512.5

The compound demonstrated a significant inhibitory effect on foodborne pathogens, which is crucial for food safety applications.

The mechanism by which this compound) exerts its antimicrobial effects is primarily through disruption of the microbial cell membrane integrity. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to leakage of cellular contents and eventual cell lysis .

Structural Considerations

The structural features of this compound, particularly the triethyl groups and the diiodide moiety, enhance its lipophilicity and biocidal activity. Studies suggest that compounds with similar structures can penetrate biofilms formed by bacteria, making them effective in treating infections associated with biofilm formation .

Cytotoxicity and Safety Profile

While evaluating the biological activity of any compound, it is crucial to assess its cytotoxicity to ensure safety for potential therapeutic applications. Preliminary studies on related quaternary ammonium compounds have shown variable cytotoxic effects depending on concentration and exposure duration.

Toxicity Assessment

In vitro studies have been conducted to determine the cytotoxicity levels of ammonium-based compounds on human cell lines:

Cell Line IC50 (mg/mL)
Human Dermal Fibroblasts15
HepG2 Liver Cells20
A549 Lung Carcinoma Cells12

These findings suggest that while the compound exhibits significant antimicrobial activity, careful consideration must be given to dosage to minimize toxicity in human cells.

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